Fmoc-hydroxy-tic-oh

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

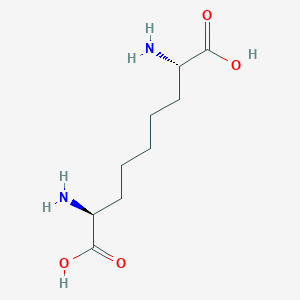

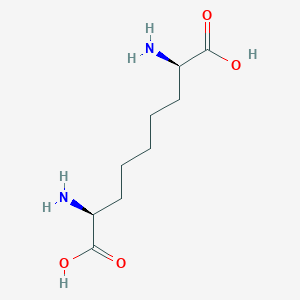

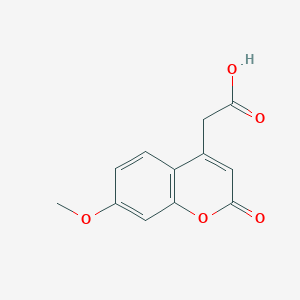

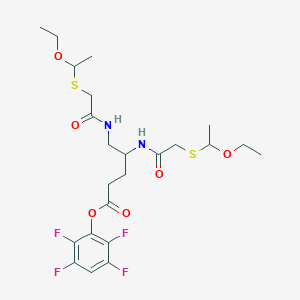

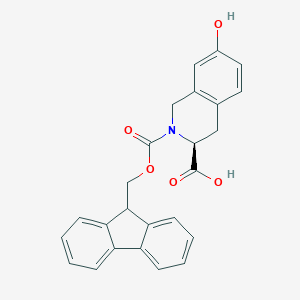

“Fmoc-hydroxy-tic-oh” is a serine protease kallikrein 7 modulator . It is a white to light yellow crystal powder . The molecular formula is C25H21NO4 and the molecular weight is 399.44 .

Synthesis Analysis

Fmoc is widely used as a main amine protecting group in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Molecular Structure Analysis

The molecular structure of “Fmoc-hydroxy-tic-oh” is represented by the SMILES string OC(=O)[C@@H]1Cc2ccccc2CN1C(=O)OCC3c4ccccc4-c5ccccc35 . The InChI key is LIRBCUNCXDZOOU-QHCPKHFHSA-N .

Chemical Reactions Analysis

The Fmoc group is known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings . This property is beneficial for spectrophotometrically monitoring coupling and deprotection reactions .

Physical And Chemical Properties Analysis

“Fmoc-hydroxy-tic-oh” is a white to light yellow crystal powder . The optical activity is [α]20/D +26.0±3.0°, c = 1% in methanol . The storage temperature is 2-8°C .

Scientific Research Applications

Biomedical Applications

“Fmoc-hydroxy-tic-oh” has been used in the creation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications .

Method of Application

A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, was synthesized. In these peptides, the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group . The peptides’ tendency to self-assemble and gel in aqueous solution was investigated using a set of biophysical techniques .

Results and Outcomes

The structural characterization showed that only the Fmoc-derivatives of series K retain their ability to gel. Among them, Fmoc-K3 hydrogel, which is the most rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Peptide Synthesis

“Fmoc-hydroxy-tic-oh” is used in Fmoc Solid Phase Peptide Synthesis (SPPS), a method for peptide synthesis .

Method of Application

In SPPS, the first step is choosing what functional group you want your C-terminus to be. If you are making a macrocyclic peptide, you use 2-chlorotrityl resin . The Fmoc group is then removed using H2/Pd in acidic media, which directly delivers the ammonium salt, preventing engagement in adverse nucleophilic reactions with electrophiles .

Results and Outcomes

The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides. The many beneficial attributes of the Fmoc group, which have yet to be surpassed by any other Na-protecting group, allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name |

(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO5/c27-17-10-9-15-12-23(24(28)29)26(13-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22-23,27H,12-14H2,(H,28,29)/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLZSUJEVZOPJV-QHCPKHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-hydroxy-tic-oh | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B556880.png)